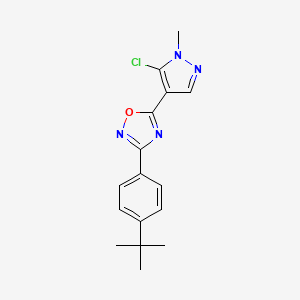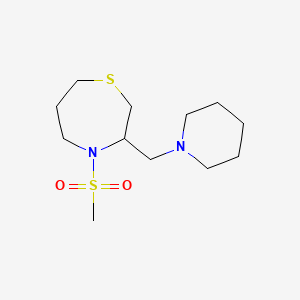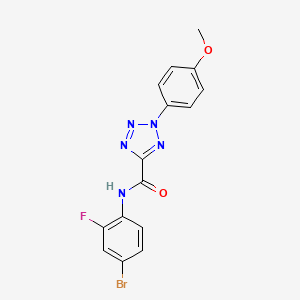
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . The bromo, fluoro, and methoxyphenyl groups attached to the tetrazole ring could potentially influence its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-withdrawing nature of the bromo and fluoro groups and the electron-donating nature of the methoxy group. These groups could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis
As a tetrazole derivative, this compound could potentially participate in a variety of chemical reactions. The bromo and fluoro groups might make the compound more electrophilic, allowing it to participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo and fluoro groups could increase the compound’s density and boiling point compared to other tetrazole derivatives .Wissenschaftliche Forschungsanwendungen
Radiotracer Development
- Positron Emission Tomography (PET) Tracers : The compound's derivatives have been studied for their potential as PET radiotracers. One study focused on the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, which could be useful in studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Chemical Structure and Synthesis
- Structural Analysis : Research has been conducted on structurally similar compounds, revealing insights into their molecular geometry and interactions. For example, studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides provided valuable information about intermolecular interactions and molecular conformations (Köysal et al., 2005).
Medicinal Chemistry and Pharmacology
- Antiallergic Activity : A study on 2-hydroxy-N-1H-tetrazol-5-ylbenzamides, including similar compounds, revealed their potential in treating allergies. This research provided insights into the structure-activity relationships for antiallergic activity (Ford et al., 1986).
- Cytotoxicity Studies : Investigations into the cytotoxicity of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including related compounds, have contributed to understanding their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).
Pharmacophore Mapping
- Antimicrobial Agents : Novel N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, closely related to the compound , have been synthesized and characterized for their antimicrobial properties. This research has implications for developing new antimicrobial drugs (Bąk et al., 2020).
Synthesis Methodologies
- Novel Synthetic Approaches : Research on similar compounds has led to the development of innovative synthesis methods. For instance, the practical synthesis of CCR5 antagonists, which involve similar structural frameworks, has been explored (Ikemoto et al., 2005).
Nonlinear Optical Characterization
- Optical Nonlinearity : Studies on 1,3,4-oxadiazole derivatives, containing elements similar to the compound , have examined their optical nonlinearity, contributing to advancements in optoelectronics (Chandrakantha et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN5O2/c1-24-11-5-3-10(4-6-11)22-20-14(19-21-22)15(23)18-13-7-2-9(16)8-12(13)17/h2-8H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSLVHJPARSLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

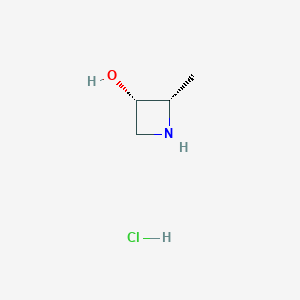
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2513652.png)
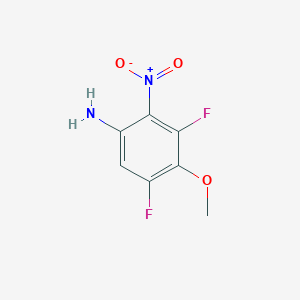
![2-(6-oxopyridazin-1(6H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2513654.png)
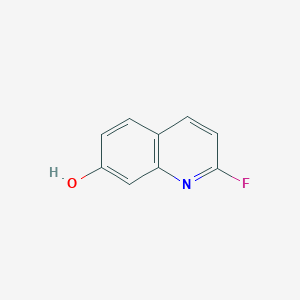
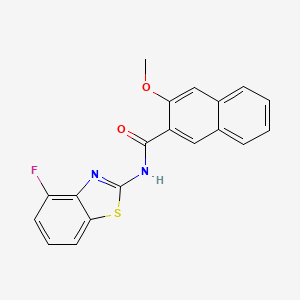
![(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2513658.png)
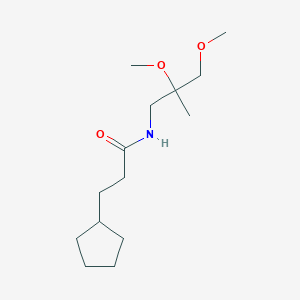
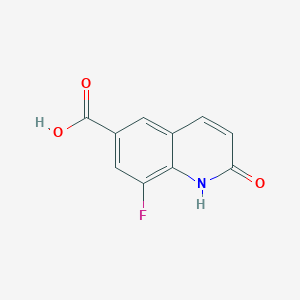
![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2513663.png)


